molecular formula C15H14Cl2N2O3S B11540575 2-[Benzenesulfonyl-(2,3-dichloro-phenyl)-amino]-N-methyl-acetamide

2-[Benzenesulfonyl-(2,3-dichloro-phenyl)-amino]-N-methyl-acetamide

Katalognummer: B11540575
Molekulargewicht: 373.3 g/mol
InChI-Schlüssel: YOSTVJJHAASPSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Benzenesulfonyl-(2,3-dichloro-phenyl)-amino]-N-methyl-acetamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a dichlorophenyl ring, which is further connected to an N-methyl-acetamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzenesulfonyl-(2,3-dichloro-phenyl)-amino]-N-methyl-acetamide typically involves the reaction of benzenesulfonyl chloride with 2,3-dichloroaniline under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with N-methylacetamide in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[Benzenesulfonyl-(2,3-dichloro-phenyl)-amino]-N-methyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the dichlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides and phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-[Benzenesulfonyl-(2,3-dichloro-phenyl)-amino]-N-methyl-acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-Benzenesulfonyl-2,2,2-trichloro-ethyl)-2,4-dichloro-benzamide
  • N-(1-Benzenesulfonyl-2,2-dichloro-vinyl)-2,4-dichloro-benzamide
  • 2,4-Dichloro-N-(2,2,2-trichloro-1-(4-nitro-phenylamino)-ethyl)-benzamide

Uniqueness

2-[Benzenesulfonyl-(2,3-dichloro-phenyl)-amino]-N-methyl-acetamide is unique due to its specific structural features, such as the presence of both a benzenesulfonyl group and a dichlorophenyl ring. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Eigenschaften

Molekularformel

C15H14Cl2N2O3S

Molekulargewicht

373.3 g/mol

IUPAC-Name

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-methylacetamide

InChI

InChI=1S/C15H14Cl2N2O3S/c1-18-14(20)10-19(13-9-5-8-12(16)15(13)17)23(21,22)11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,18,20)

InChI-Schlüssel

YOSTVJJHAASPSU-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)CN(C1=C(C(=CC=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.